molecular formula C21H18N2O4S B11041104 Benzyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Benzyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B11041104
M. Wt: 394.4 g/mol
InChI Key: DDYCSVGOZFLGFB-UHFFFAOYSA-N
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Description

Benzyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a benzyl group, a cyano group, a hydroxyphenyl group, and a tetrahydropyridinyl group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydropyridinyl Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 4-hydroxybenzaldehyde and cyanoacetic acid.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a thiol-ene reaction or a nucleophilic substitution reaction.

    Esterification: The final step involves esterification with benzyl alcohol to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or alkyl halides.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted benzyl derivatives.

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structural features.
  • Studied for its interactions with biological targets such as enzymes and receptors.

Industry:

  • Potential applications in the development of new materials with specific properties.
  • Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Benzyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The cyano and hydroxyphenyl groups play crucial roles in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • Benzyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can be compared with other compounds containing similar functional groups, such as:
    • Benzyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}propionate
    • Benzyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}butyrate

Uniqueness:

  • The presence of the tetrahydropyridinyl core and the specific arrangement of functional groups make this compound unique compared to its analogs. This unique structure contributes to its distinct chemical reactivity and potential applications.

Properties

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

benzyl 2-[[5-cyano-4-(4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C21H18N2O4S/c22-11-18-17(15-6-8-16(24)9-7-15)10-19(25)23-21(18)28-13-20(26)27-12-14-4-2-1-3-5-14/h1-9,17,24H,10,12-13H2,(H,23,25)

InChI Key

DDYCSVGOZFLGFB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)OCC2=CC=CC=C2)C#N)C3=CC=C(C=C3)O

Origin of Product

United States

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